N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including oxazolidinone, benzothiadiazole, and sulfonamide
Mechanism of Action
Target of action
Compounds containing the 1,3-oxazolidin-2-one fragment are found in many biologically active compounds and are of particular interest for the creation of new antibacterial drugs .
Mode of action
Without specific information, it’s difficult to describe the exact mode of action. Oxazolidinone derivatives, which this compound contains, are generally known to interfere with bacterial protein synthesis .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Oxazolidinone derivatives are generally involved in the inhibition of bacterial protein synthesis .
Result of action
Based on the presence of the 1,3-oxazolidin-2-one fragment, it may have antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolidinone ring, which can be synthesized by the condensation of amino alcohols with aldehydes or ketones . The benzothiadiazole moiety can be introduced through a nucleophilic substitution reaction involving a suitable benzothiadiazole precursor and a sulfonamide derivative .
Industrial Production Methods: Industrial
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c22-15-10-26-17(23)21(15)9-13(11-5-2-1-3-6-11)20-28(24,25)14-8-4-7-12-16(14)19-27-18-12/h1-8,13,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFPEBBTZLNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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